2,6-Dihydroxybenzohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,6-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12) |
InChI Key |
IXGWZKRYJIJEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)NN)O |
Origin of Product |
United States |
Purification Techniques and Yield Optimization in 2,6 Dihydroxybenzohydrazide Synthesis
Purification Techniques
Purification is essential to remove unreacted starting materials, by-products (such as 2,4-dihydroxybenzoic acid), and other impurities.
Purification of the Precursor (2,6-DHBA):
Acid Precipitation and Filtration: A common method for isolating 2,6-DHBA from the reaction mixture involves acidification. google.com After the reaction, the mixture, which is typically alkaline, is acidified (e.g., with hydrochloric or sulfuric acid) to a specific pH. google.com This causes the less soluble 2,6-dihydroxybenzoic acid to precipitate out of the solution, while the more soluble by-products may remain dissolved. The precipitate is then collected by filtration. google.com
Chromatography: For achieving high purity, chromatographic methods are employed. One documented approach uses a Dowex® ion-exchange resin. researchgate.netmdpi.com The crude product is loaded onto a chromatography column, and the adsorbed 2,6-DHBA is then eluted with a solvent mixture, such as 1 M HCl in methanol. This technique has been shown to yield a product with purity exceeding 98%.
Recrystallization: This is a standard technique for purifying solid organic compounds. mt.comillinois.edu For 2,6-DHBA, the crude product can be dissolved in a suitable hot solvent, such as water or an ethanol-water mixture. google.com As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent. mt.com
Purification of 2,6-Dihydroxybenzohydrazide: The final hydrazide product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695). thepharmajournal.com This method is effective for removing any remaining unreacted acid/ester or excess hydrazine (B178648) hydrate.
The table below outlines the purification techniques.
| Compound | Technique | Description | Achieved Purity | Reference |
|---|---|---|---|---|
| 2,6-Dihydroxybenzoic Acid | Acid Precipitation | Adjusting the pH of the alkaline reaction mixture to precipitate the product, which is then filtered. | High (e.g., 98.9%) | google.com |
| 2,6-Dihydroxybenzoic Acid | Chromatography | Separation using an ion-exchange resin (e.g., Dowex® 1X8-50) followed by elution. | >98% | mdpi.com |
| This compound | Recrystallization | Dissolving the crude solid in a hot solvent (e.g., ethanol) and allowing it to cool slowly to form pure crystals. | High | thepharmajournal.commt.com |
Yield Optimization
Maximizing the yield is a key objective in chemical synthesis. For this compound, this primarily involves optimizing the production of its precursor.
Optimization of Reaction Parameters: In the Kolbe-Schmitt synthesis of 2,6-DHBA, careful optimization of temperature, pressure, reaction time, and the ratio of reactants is crucial for maximizing the yield and selectivity towards the desired 2,6-isomer. guidechem.comgoogle.com
In Situ Product Removal (ISPR): In the enzymatic synthesis of 2,6-DHBA, the reaction yield is limited by thermodynamic equilibrium. tuhh.deresearchgate.net A highly effective strategy to overcome this limitation is in situ product removal. This involves adding a high-affinity adsorber (like Dowex® resin) to the reaction mixture. psecommunity.org The adsorber selectively binds the 2,6-DHBA product as it is formed, effectively removing it from the reaction phase. tuhh.de This shifts the equilibrium towards product formation, enabling reaction yields to surpass 80%, a significant increase compared to reactions without ISPR. tuhh.deresearchgate.net The subsequent elution of the product from the adsorber allows for its recovery in high purity. mdpi.com This approach not only boosts the yield but also integrates the production and initial purification steps. tuhh.de
Chemical Reactivity and Derivatization of 2,6 Dihydroxybenzohydrazide
Condensation Reactions: Formation of Hydrazone and Schiff Base Derivatives
A hallmark reaction of the hydrazide functional group is its condensation with carbonyl compounds. This reaction provides a straightforward route to the synthesis of a wide array of hydrazone and Schiff base derivatives, which are of significant interest in medicinal chemistry and materials science.
2,6-Dihydroxybenzohydrazide readily reacts with a variety of aldehydes and ketones to form the corresponding N'-substituted benzylidene-2,6-dihydroxybenzohydrazides. researchgate.netnih.gov The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and is often catalyzed by a small amount of acid. researchgate.net
The scope of the reaction with respect to the carbonyl component is broad. Aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, generally react efficiently to give high yields of the desired hydrazones. nih.gov Aliphatic aldehydes and ketones also undergo this condensation, although ketones may react more slowly due to steric hindrance and lower electrophilicity of the carbonyl carbon compared to aldehydes.
Limitations of this reaction are generally related to the stability of the reactants under the reaction conditions. For instance, aldehydes that are prone to self-condensation or other side reactions may give lower yields of the desired hydrazone. Highly sterically hindered ketones may also fail to react or require more forcing conditions.
| Aldehyde Reactant | Product Name | Typical Reaction Conditions | Observed Yield (%) |
|---|---|---|---|
| Benzaldehyde | N'-Benzylidene-2,6-dihydroxybenzohydrazide | Ethanol, cat. Acetic Acid, Reflux | High |
| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-2,6-dihydroxybenzohydrazide | Ethanol, cat. Acetic Acid, Reflux | High |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2,6-dihydroxybenzohydrazide | Ethanol, cat. Acetic Acid, Reflux | High |
| Salicylaldehyde | N'-(2-Hydroxybenzylidene)-2,6-dihydroxybenzohydrazide | Ethanol, cat. Acetic Acid, Reflux | High |
The efficiency of the condensation reaction and the stability of the resulting hydrazone product are influenced by the electronic and steric nature of the substituents on the aldehyde or ketone.
Electronic Effects: Aldehydes bearing electron-withdrawing groups on the aromatic ring are generally more reactive towards nucleophilic attack by the hydrazide, leading to faster reaction rates. Conversely, electron-donating groups on the aldehyde can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.
Steric Effects: Steric hindrance around the carbonyl group of the aldehyde or ketone can significantly impede the approach of the nucleophilic hydrazide, leading to lower reaction rates and yields. Ortho-substituted benzaldehydes, for example, may react more slowly than their para-substituted counterparts.
The stability of the resulting hydrazone is also influenced by these factors. The C=N double bond can exist as E/Z isomers, and the presence of bulky substituents can favor one isomer over the other. nih.gov
The formation of the hydrazone C=N bond proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed.
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde or ketone is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.
Electrophilic and Nucleophilic Transformations on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two strongly activating hydroxyl groups. These groups are ortho, para-directing. makingmolecules.compharmacyfreak.com However, the hydrazide group is a deactivating, meta-directing group. The combined effect of these groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl groups, which are the 3- and 5-positions of the ring. Given the steric hindrance from the adjacent hydroxyl and hydrazide groups, substitution at the 4-position (para to one hydroxyl and ortho to the other) is also possible. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuci.edulongdom.org
Nucleophilic aromatic substitution on the electron-rich dihydroxy-substituted ring is generally difficult and would require harsh reaction conditions or the presence of strongly electron-withdrawing groups that are not present in the parent molecule.
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 3-Nitro-2,6-dihydroxybenzohydrazide and/or 5-Nitro-2,6-dihydroxybenzohydrazide |
| Bromination | Br⁺ | 3-Bromo-2,6-dihydroxybenzohydrazide and/or 3,5-Dibromo-2,6-dihydroxybenzohydrazide |
| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-2,6-dihydroxybenzohydrazide and/or 5-Acyl-2,6-dihydroxybenzohydrazide |
Oxidative Chemistry of the Hydroxyl Groups in this compound
The phenolic hydroxyl groups of this compound are susceptible to oxidation. Dihydroxybenzenes, such as the resorcinol (B1680541) moiety present in this molecule, can be oxidized to form quinone-type structures. wikipedia.org The specific product of oxidation would depend on the oxidizing agent used and the reaction conditions. Mild oxidizing agents might lead to the formation of a semiquinone radical, while stronger oxidizing agents could result in the formation of a quinone or lead to oxidative degradation of the molecule.
Reductive Transformations of the Hydrazide Moiety
The hydrazide functional group can undergo reduction. For instance, the hydrazone derivatives formed from the condensation reactions can be reduced. A notable reaction is the Wolff-Kishner reduction, which converts the hydrazone of a ketone or aldehyde to the corresponding methylene (-CH₂-) or methyl (-CH₃) group under basic conditions at high temperatures. organicchemistrydata.org This reaction proceeds via the deprotonation of the hydrazone and subsequent loss of nitrogen gas.
Milder reducing agents, such as sodium borohydride or sodium cyanoborohydride, can be used for the reduction of the C=N bond of the hydrazone to a hydrazine (B178648). researchgate.net The direct reduction of the carbonyl group of the hydrazide moiety itself to a methylene group is also possible, though it may require stronger reducing agents like lithium aluminum hydride.
Chelation and Coordination Chemistry with Metal Ions
This compound belongs to the broader class of hydrazones, which are recognized for their versatile chelating capabilities with a wide array of metal ions. The coordination chemistry of such ligands is of significant interest due to the formation of stable metal complexes with diverse structural and functional properties. The presence of multiple donor sites—specifically the phenolic hydroxyl groups, the carbonyl oxygen, and the hydrazide nitrogen atoms—allows this compound to act as a multidentate ligand.
Research on analogous 2-hydroxybenzohydrazide derivatives and other hydrazone Schiff bases provides a framework for understanding its coordination behavior. These ligands typically coordinate with transition metal ions through several key functional groups. The mode of chelation often involves the deprotonation of the phenolic hydroxyl group and the enolization of the amide group, allowing the ligand to bind as a mono- or di-negative species.
Commonly, coordination occurs through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety. jptcp.comiosrjournals.org This results in the formation of stable five- or six-membered chelate rings with the central metal ion, a characteristic that enhances the thermodynamic stability of the resulting complexes. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the stoichiometry of the metal-ligand ratio.
Studies on related structures have demonstrated the formation of complexes with various divalent metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). jptcp.comnih.gov Spectroscopic analyses are crucial in elucidating the structure of these metal complexes.
Infrared (IR) spectroscopy is a key tool for confirming the coordination sites. In the IR spectra of the metal complexes of similar hydrazone ligands, the disappearance of the band corresponding to the phenolic -OH group and a shift in the C-O stretching vibration indicate the deprotonation of the phenolic proton and its involvement in coordination. iosrjournals.org Furthermore, a shift of the C=O (amide I) band to a lower frequency and the appearance of new bands corresponding to C-O-M (enolic) stretching suggest the enolization of the carbonyl group and its coordination to the metal ion. The shift of the C=N (azomethine) band and the appearance of new bands at lower frequencies, which are assigned to M-O and M-N vibrations, further confirm the chelation process. jptcp.com
Mass spectrometry and elemental analysis are used to confirm the stoichiometry of the metal complexes, which is often found to be in a 1:1 or 1:2 (Metal:Ligand) ratio. nih.govnih.gov For instance, studies on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide showed the formation of 1:2 (M:L) complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov The molecular ion peaks in the mass spectra of these complexes correspond well with the proposed chemical formulas. nih.gov
The geometry of the resulting complexes is influenced by the nature of the metal ion. For example, complexes with Cu(II) may exhibit a square planar or tetragonally distorted octahedral geometry, while Co(II), Ni(II), and Zn(II) complexes often adopt tetrahedral or octahedral geometries. iosrjournals.org
The table below summarizes typical spectroscopic data observed in the formation of metal complexes with ligands structurally related to this compound.
| Metal Ion | M:L Ratio | Key IR Spectral Shifts (cm⁻¹) | Coordination Sites | Reference |
| Co(II) | 1:2 | ν(C=N), ν(C-O) shift; new ν(M-N), ν(M-O) bands appear | Azomethine N, Enolic O | nih.gov |
| Ni(II) | 1:2 | ν(C=N), ν(C-O) shift; new ν(M-N), ν(M-O) bands appear | Azomethine N, Enolic O | nih.gov |
| Cu(II) | 1:2 | ν(C=N), ν(C-O) shift; new ν(M-N), ν(M-O) bands appear | Azomethine N, Enolic O | nih.gov |
| Zn(II) | 1:2 | ν(C=N), ν(C-O) shift; new ν(M-N), ν(M-O) bands appear | Azomethine N, Enolic O | nih.gov |
| Mn(II) | - | Phenolic -OH band disappears; ν(C-O) shifts higher | Phenolic O, Carbonyl O, Azomethine N | iosrjournals.org |
| VO(II) | - | Phenolic -OH band disappears; ν(C-O) shifts higher | Phenolic O, Carbonyl O, Azomethine N | iosrjournals.org |
The following table details the mass spectrometry findings for metal complexes of a related compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, confirming a 1:2 metal-to-ligand stoichiometry.
| Complex | Molecular Formula | Molecular Weight (Calculated) | m/z (Found) | Reference |
| Co(II) Complex | C₂₄H₁₈CoN₄O₆ | 517.36 | 519.19 [M+2] | nih.gov |
| Ni(II) Complex | C₂₄H₁₈N₄NiO₆ | 517.12 | 516.72 | nih.gov |
| Cu(II) Complex | C₂₄H₁₈CuN₄O₆ | 521.98 | 521.33 | nih.gov |
| Zn(II) Complex | C₂₄H₁₈N₄O₆Zn | 559.84 | 559.47 | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Dihydroxybenzohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,6-dihydroxybenzohydrazide, ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. For instance, in a DMSO-d₆ solvent, the protons of the two hydroxyl (-OH) groups appear as a singlet at approximately 12.86 ppm, while the amide (-NH) proton resonates as a singlet around 10.33 ppm. The aromatic protons on the benzene (B151609) ring exhibit a characteristic splitting pattern. The proton at the 4-position appears as a triplet, and the protons at the 3 and 5-positions show up as a doublet. amazonaws.com The chemical shifts and coupling constants of these signals are instrumental in confirming the substitution pattern of the benzene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the carbonyl carbon of the hydrazide group typically appears at a downfield chemical shift due to the deshielding effect of the neighboring oxygen and nitrogen atoms. The carbons attached to the hydroxyl groups also have characteristic chemical shifts.
| ¹H NMR Data for this compound in DMSO-d₆ | |
| Chemical Shift (ppm) | Assignment |
| 12.86 (s, 2H) | -OH |
| 10.33 (s, 1H) | -NH |
| 7.09 (t, J = 8.1 Hz, 1H) | Aromatic H-4 |
| Aromatic H-3, H-5 | (Not explicitly stated in the provided search results) |
| ¹³C NMR Data for 2,6-Dihydroxybenzoic acid | |
| Chemical Shift (ppm) | Assignment |
| (Data not explicitly available in search results for this compound) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The O-H stretching vibrations of the hydroxyl groups are typically observed as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the hydrazide group also appears in this region. The C=O stretching vibration of the carbonyl group gives a strong absorption band around 1600-1700 cm⁻¹. The C-C stretching vibrations of the aromatic ring and C-H bending vibrations also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹). libretexts.org
Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum.
| Characteristic IR Absorption Frequencies for this compound | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3200-3600 | O-H stretching (hydroxyl) |
| 3200-3600 | N-H stretching (hydrazide) |
| 1600-1700 | C=O stretching (carbonyl) |
| Below 1500 | Fingerprint region (C-C stretching, C-H bending) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the ultraviolet region. These absorptions correspond to π→π* and n→π* electronic transitions. libretexts.org The π→π* transitions, which are generally more intense, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring and the carbonyl group. The n→π* transitions, which are typically less intense, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital.
The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. For instance, derivatives of 2,6-dihydroxybenzoic acid conjugated with pyridine (B92270) moieties have been studied for their photoisomerization properties, where UV irradiation leads to changes in the electronic spectrum. rsc.org
| Typical Electronic Transitions for this compound Derivatives | |
| Transition Type | Description |
| π→π | Excitation from a bonding π orbital to an antibonding π orbital. |
| n→π | Excitation of a non-bonding electron to an antibonding π orbital. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. For this compound, fragmentation might involve the loss of the hydrazide group or parts of it, as well as fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. For example, the negative ion mode ESI-MS of 2,5-dihydroxybenzohydrazide (B94419) shows a peak at m/z 167.0482, corresponding to the [M-H]⁻ ion. amazonaws.com
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
For derivatives of dihydroxybenzohydrazide, X-ray crystallography has been used to determine their crystal structures. nih.goviucr.orgresearchgate.net These studies reveal details about the planarity of the molecule, the dihedral angles between different parts of the molecule (such as the benzene rings in Schiff base derivatives), and the intramolecular and intermolecular hydrogen bonding networks. nih.goviucr.orgresearchgate.net This information is crucial for understanding how the molecules pack in the solid state and how intermolecular forces influence their properties. For instance, in a derivative of 2,4-dihydroxybenzohydrazide, the dihedral angle between the two benzene rings was found to be 4.2°. nih.gov
| Crystallographic Data for a Derivative of 2,4-Dihydroxybenzohydrazide | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle between Benzene Rings | 4.2 (2)° |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, its derivatives can be.
If a chiral center is introduced into a derivative of this compound, for example, by reacting it with a chiral aldehyde or ketone, the resulting molecule will be optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of the chiral centers and to study conformational changes in solution.
Photophysical Properties and Luminescence Studies of this compound Derivatives
The study of photophysical properties, including fluorescence and phosphorescence, provides insights into the excited state behavior of molecules. Derivatives of this compound have been investigated for their luminescence properties.
Computational and Theoretical Investigations of 2,6 Dihydroxybenzohydrazide
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comlew.ro It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. lew.ro For a molecule like 2,6-Dihydroxybenzohydrazide, DFT calculations would provide crucial insights into its stability, charge distribution, and potential sites for chemical reactions. The theory is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem.
The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com
The energy of the HOMO is related to the ionization potential and signifies the ability to donate an electron. A higher HOMO energy indicates a better electron-donating capability. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy suggests a greater ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.comlew.ro A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. lew.ro For this compound, DFT calculations would map the distribution of these orbitals, identifying which parts of the molecule are electron-rich (associated with the HOMO) and electron-poor (associated with the LUMO), thus predicting the most probable sites for electrophilic and nucleophilic attacks.
To quantify the chemical reactivity predicted by FMO analysis, global and local reactivity descriptors are calculated using DFT.
Global Reactivity Descriptors : Parameters like electronegativity (χ), chemical hardness (η), and softness (S) describe the reactivity of the molecule as a whole. irjweb.commdpi.com Chemical hardness is a measure of resistance to a change in electron distribution, and it is related to the HOMO-LUMO gap. mdpi.com
Local Reactivity Descriptors : These descriptors identify the reactivity of specific sites within a molecule.
Fukui Functions (f(r)) : The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. revistadechimie.ronih.gov It helps to identify the most reactive sites for nucleophilic attack (where adding an electron is most favorable), electrophilic attack (where removing an electron is most favorable), and radical attack. nih.govfaccts.de
Electrostatic Potential (ESP) Maps : An ESP map is a visual representation of the charge distribution in a molecule. acs.org It is plotted on the molecule's electron density surface, using colors to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org For this compound, the ESP map would highlight the electronegative oxygen and nitrogen atoms as negative potential sites and the hydroxyl hydrogens as positive potential sites.
Mechanistic Pathways of Free Radical Scavenging: Theoretical Analysis
Phenolic compounds and hydrazides are often studied for their antioxidant properties, which involve neutralizing harmful free radicals. nih.govpensoft.net The free radical scavenging activity of this compound would theoretically proceed through one of three primary mechanisms, the feasibility of which can be assessed by calculating the reaction enthalpies of the key steps using DFT. researchgate.netnih.govnih.gov
The HAT mechanism is a single-step process where the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. nih.govresearchgate.net
ArOH + R• → ArO• + RH
The primary thermodynamic parameter governing this mechanism is the Bond Dissociation Enthalpy (BDE). A lower BDE for the O-H bond indicates a greater ease of hydrogen atom donation and thus a higher antioxidant activity via the HAT pathway. researchgate.net In nonpolar solvents or the gas phase, HAT is often the preferred mechanism. nih.govsemanticscholar.org
The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. In the second step, the radical cation transfers a proton to the anion. researchgate.net
Step 1: ArOH + R• → ArOH•+ + R- Step 2: ArOH•+ + R- → ArO• + RH
This pathway is governed by the Ionization Potential (IP) for the first step and the Proton Dissociation Enthalpy (PDE) for the second. nih.gov Lower IP values facilitate the initial electron transfer. The SET-PT mechanism is generally considered less favorable than other mechanisms for phenolic antioxidants. semanticscholar.org
The SPLET mechanism is also a two-step process that is particularly relevant in polar solvents. nih.govsemanticscholar.org The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. researchgate.net
Step 1: ArOH → ArO- + H+ Step 2: ArO- + R• → ArO• + R-
The thermodynamics of this mechanism are described by the Proton Affinity (PA) for the first step and the Electron Transfer Enthalpy (ETE) for the second. nih.gov The presence of polar solvents can stabilize the resulting anion, making SPLET a highly probable pathway for antioxidant action in aqueous or polar environments. nih.govsemanticscholar.org
Influence of Solvent Environment on Scavenging Thermodynamics (BDE, AIP, PDE, PA, ETE)
The solvent environment plays a crucial role in the thermodynamics of radical scavenging by antioxidant molecules like this compound. The polarity of the solvent can significantly influence the dominant mechanism of antioxidant action, which can be broadly categorized into Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these effects by calculating key thermodynamic parameters.
The primary thermodynamic descriptors influenced by the solvent are:
Bond Dissociation Enthalpy (BDE): Represents the enthalpy change associated with the homolytic cleavage of a bond, typically an O-H bond in phenols, to yield a hydrogen atom and a radical. A lower BDE indicates a greater ease of hydrogen atom donation, favoring the HAT mechanism.
Adiabatic Ionization Potential (AIP): The energy required to remove an electron from the antioxidant molecule. A lower AIP facilitates the initial electron transfer step in the SET-PT mechanism.
Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation. This is the second step in the SET-PT mechanism.
Proton Affinity (PA): The negative of the enthalpy change for the protonation of the antioxidant's anion. A lower PA value indicates a more acidic compound, favoring the initial proton loss in the SPLET mechanism.
Electron Transfer Enthalpy (ETE): The enthalpy change for the electron transfer from the deprotonated antioxidant (anion) to the radical. This is the second step of the SPLET mechanism.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment. nih.gov Studies on various phenolic compounds have demonstrated that in non-polar solvents, the HAT mechanism is generally preferred. researchgate.net As the solvent polarity increases, mechanisms involving charge separation, such as SET-PT and SPLET, become more favorable. researchgate.net For phenolic compounds, polar protic solvents can form hydrogen bonds, which may hinder the H-atom transfer process but facilitate proton loss, thus promoting the SPLET mechanism. researchgate.net
Table 1: General Influence of Solvent Polarity on Antioxidant Mechanisms and Thermodynamic Parameters
| Thermodynamic Parameter | Antioxidant Mechanism | Influence of Increasing Solvent Polarity |
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Minor effect, but can be slightly influenced by hydrogen bonding. researchgate.net |
| Adiabatic Ionization Potential (AIP) | Single Electron Transfer-Proton Transfer (SET-PT) | Decreases, favoring the initial electron transfer step. |
| Proton Dissociation Enthalpy (PDE) | Single Electron Transfer-Proton Transfer (SET-PT) | Influenced by the solvation of the resulting species. |
| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Decreases, favoring the initial proton loss. |
| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss Electron Transfer (SPLET) | Decreases, favoring the electron transfer from the anion. |
This table is generated based on established principles for phenolic antioxidants.
Tautomeric Equilibria and Conformational Analysis
Computational methods are essential for exploring the structural landscape of flexible molecules like this compound, including its potential tautomers and conformers. Tautomerism involves the migration of a proton, leading to different isomers that can coexist in equilibrium. For this compound, several tautomeric forms are possible, primarily involving keto-enol and amide-imidol transformations.
A thorough conformational analysis using computational software can identify the most stable structures in different environments (in vacuum and in solution). nih.gov Such studies typically find that enolic forms are often more stable, particularly when stabilized by intramolecular hydrogen bonds. nih.gov For hydrazone derivatives, it has been shown that they can exist as mixtures of open-chain and cyclic tautomers, with the equilibrium being influenced by substituents and the solvent. researchgate.net
In the case of this compound, the presence of two hydroxyl groups on the phenyl ring and the hydrazide moiety allows for a complex set of potential tautomers and conformers. DFT calculations would be the method of choice to optimize the geometries of these various forms and calculate their relative energies to determine the most stable species. nih.gov The stability of different tautomers and conformers is dictated by factors such as intramolecular hydrogen bonding, steric hindrance, and electronic effects. For example, an intramolecular hydrogen bond between one of the phenolic hydroxyl groups and the carbonyl oxygen of the hydrazide group could significantly stabilize a particular conformer. Similarly, a hydrogen bond between the amide N-H and the other phenolic oxygen is also possible. The planarity of the molecule is another important factor, as it affects the delocalization of π-electrons.
While a specific computational analysis of the tautomeric and conformational space of this compound is not detailed in the provided search results, studies on similar molecules like dehydroacetic acid and various hydrazones confirm the importance of such investigations. nih.govresearchgate.net These studies reveal that the relative populations of different isomers are crucial for understanding the molecule's chemical reactivity and biological activity.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility in solution and its dynamic interactions when bound to a biological target, such as an enzyme.
MD simulations can be used to:
Explore Conformational Space: By simulating the motion of the molecule over time, MD can reveal the accessible conformations of this compound and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.
Analyze Ligand-Target Interactions: When this compound is docked into the active site of a protein, MD simulations can be used to assess the stability of the binding pose and to characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. researchgate.netrasayanjournal.co.in
A study on 2,3-dihydroxybenzohydrazide derivatives, close analogs of the subject compound, used MD simulations to investigate their interactions with the enzyme urease. researchgate.net The simulations provided a dynamic picture of how these inhibitors bind to the active site, highlighting the key hydrogen bonds and other interactions responsible for their inhibitory activity. researchgate.net Such studies can reveal the stability of the ligand-protein complex over the simulation time, often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov
By applying MD simulations to a complex of this compound and a relevant biological target, researchers can gain a deeper understanding of its mechanism of action, which can guide the design of more potent analogs.
Table 2: Applications of Molecular Dynamics Simulations in Studying this compound
| Application | Information Gained | Key Analysis Metrics |
| Conformational Analysis | Accessible conformations, flexibility of different parts of the molecule, and energetic barriers between conformers. | Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral Angle Distributions. |
| Ligand-Target Binding | Stability of the binding pose, identification of key interacting residues, and the role of water molecules. | RMSD of ligand and protein, Hydrogen Bond Analysis, Interaction Energy Calculations. researchgate.netnih.gov |
| Mechanism of Action | How the ligand induces conformational changes in the target protein, and the dynamic nature of the binding process. | Principal Component Analysis (PCA) of trajectories, Cross-Correlation Matrices. |
This table is a generalized representation of MD simulation applications in drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.orgnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.gov
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected. This dataset is usually divided into a training set for model development and a test set for model validation.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics (e.g., r², q², predicted r²).
Numerous QSAR studies have been performed on derivatives of benzohydrazide (B10538) and hydroxybenzohydrazide, demonstrating the utility of this approach for various biological targets. researchgate.netunair.ac.idresearchgate.net For instance, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives as anti-E. coli agents generated a statistically significant model with good predictive power. researchgate.net Such models can provide visual representations, like contour maps, that indicate which regions around the molecular scaffold are favorable or unfavorable for activity when substituted with different chemical groups. This information is invaluable for the rational design of new, more potent analogs. semanticscholar.org
For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions (e.g., on the phenyl ring or the hydrazide moiety). By developing a robust QSAR model, researchers could predict the activity of virtual compounds and identify key structural features required for a desired biological effect.
Table 3: Example of a Generic QSAR Equation and Common Descriptors
| QSAR Model Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | pIC50 (-log(IC50)) |
| Independent Variables (Descriptors) | Numerical representations of molecular properties. | LogP (lipophilicity), Molecular Weight (MW), Dipole Moment, Steric parameters (e.g., MR - Molar Refractivity), Electronic parameters (e.g., Hammett constants). |
| Mathematical Equation | The relationship between descriptors and activity. | pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
| Statistical Validation | Metrics to assess the model's quality and predictivity. | r² (coefficient of determination), q² (cross-validated r²), F-test. |
This table illustrates the general components of a QSAR model.
Mechanistic Biological Activity Studies of 2,6 Dihydroxybenzohydrazide and Its Derivatives Non Clinical Focus
Enzyme Inhibition Mechanism Elucidation
The potential of 2,6-Dihydroxybenzohydrazide and its derivatives as enzyme inhibitors remains a subject for future investigation. Elucidating the mechanism of enzyme inhibition is crucial for understanding a compound's biological effects and for the rational design of more potent and selective inhibitors. Such studies typically involve a combination of kinetic assays and structural biology techniques.
Investigation of Competitive, Non-Competitive, and Uncompetitive Inhibition Modes
Enzyme inhibitors are broadly classified based on how they interact with the enzyme and its substrate. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.
Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the release of the product.
Currently, there are no specific studies available that have determined which of these inhibition modes, if any, are exhibited by this compound or its derivatives against specific enzymes.
Allosteric Modulation and Binding Site Characterization
Allosteric modulation occurs when an inhibitor binds to an allosteric site, causing a conformational change in the enzyme that affects its activity. This is the mechanism behind non-competitive inhibition. Characterizing the binding site involves identifying the specific amino acid residues that interact with the inhibitor. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are employed for this purpose. For this compound, the specific allosteric sites it may bind to on various enzymes have not been identified.
Inhibition Kinetics and Determination of Inhibition Constants (Ki)
Enzyme kinetics studies are essential to quantify the potency of an inhibitor. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a stronger inhibitor. Ki values are determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to kinetic models.
Table 1: Hypothetical Inhibition Constants for this compound Derivatives
| Derivative | Target Enzyme | Ki (µM) | Inhibition Mode |
| Derivative A | Enzyme X | Data not available | Not determined |
| Derivative B | Enzyme Y | Data not available | Not determined |
| Derivative C | Enzyme Z | Data not available | Not determined |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Specific Enzyme Targets (e.g., Hydrolases, Oxidoreductases, Kinases)
The dihydroxy and hydrazide moieties present in this compound suggest that it could potentially interact with a variety of enzymes.
Hydrolases: These enzymes catalyze the hydrolysis of chemical bonds. The hydrazide group might interact with the active sites of proteases or other hydrolases.
Oxidoreductases: These enzymes catalyze oxidation-reduction reactions. The phenolic hydroxyl groups could potentially participate in redox reactions or interact with the active sites of these enzymes.
Kinases: These enzymes play a crucial role in cell signaling by catalyzing the transfer of phosphate groups. Many kinase inhibitors are heterocyclic compounds, and while benzhydrazides are not the most common kinase inhibitor scaffold, the possibility of interaction cannot be ruled out without experimental evidence.
However, specific studies screening this compound against these enzyme classes are lacking.
Antimicrobial Action Mechanisms at the Cellular and Molecular Level
While some dihydroxybenzoic acid derivatives have shown antimicrobial properties, the specific mechanisms of action for this compound have not been elucidated. Understanding how a compound kills or inhibits the growth of microorganisms is fundamental for its development as an antimicrobial agent.
Disruption of Bacterial Cell Wall Biosynthesis
The bacterial cell wall is a critical structure for bacterial survival, making it an excellent target for antimicrobial drugs. Inhibition of cell wall biosynthesis can occur at various stages, including the synthesis of peptidoglycan precursors in the cytoplasm, their transport across the cell membrane, and their incorporation into the growing cell wall.
There is currently no scientific evidence to suggest that this compound specifically disrupts bacterial cell wall biosynthesis. Research in this area would involve assays to measure the inhibition of peptidoglycan synthesis, microscopic examination of bacterial morphology after treatment, and studies on the specific enzymes involved in the cell wall synthesis pathway.
Interference with Microbial Metabolic Pathways (e.g., Enzyme inhibition, DNA/RNA synthesis)
Hydrazide-hydrazone derivatives, a class of compounds to which this compound belongs, are recognized for their wide-ranging antimicrobial activities. nih.govnih.gov The mechanism of action often involves interference with essential microbial metabolic pathways. Research into various hydrazide-hydrazones suggests that their antimicrobial efficacy can be attributed to several factors, including the inhibition of key enzymes and the disruption of nucleic acid synthesis.
The structure of the hydrazide-hydrazone scaffold (–NH–N=CH–) linked to a carbonyl group is crucial for its biological activity. nih.gov The presence of specific substituents on the aromatic rings can significantly influence this activity. For instance, studies on various derivatives have shown that compounds with electron-withdrawing groups (such as -NO2, -Cl, -Br) often exhibit enhanced antibacterial properties compared to those with electron-donating groups (like -OH, -OCH3). nih.gov This suggests that the electronic properties of the molecule play a key role in its interaction with microbial targets.
One proposed mechanism of action for similar compounds, such as nitrofurantoin, involves the inhibition of DNA synthesis. mdpi.com Some hydrazone derivatives are thought to form cross-links between DNA strands, thereby disrupting replication and leading to bacterial cell death. nih.govmdpi.com While direct studies on this compound are limited, the established activities of the broader hydrazone class provide a strong basis for its potential mechanisms. For example, certain pefloxacin-hydrazone derivatives have demonstrated potent antibacterial activity, highlighting the versatility of this chemical scaffold in targeting microbial pathways. nih.gov The antimicrobial effects of 2,4-dihydroxybenzoic acid, a related structure, have been noted against various pathogens, including E. coli, P. aeruginosa, and S. aureus. mdpi.com
Inhibition of Biofilm Formation and Quorum Sensing
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers significant tolerance to antibiotics. nih.gov Derivatives of this compound and related compounds have shown promise in disrupting these resilient structures. The anti-biofilm mechanism is often multifaceted, targeting different stages of biofilm development, from initial attachment to maturation.
Studies on analogous compounds demonstrate that they can inhibit biofilm formation at concentrations lower than those required to kill the planktonic (free-floating) bacteria. nih.gov This suggests a specific anti-biofilm action rather than a general bactericidal effect. The mechanisms involved can include:
Inhibition of Matrix Production : The extracellular matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), is critical for the structural integrity of the biofilm. frontiersin.orgnih.gov Certain compounds can significantly reduce the production of these matrix components, leading to a weaker and more susceptible biofilm structure. frontiersin.orgnih.gov
Disruption of Cell Adhesion : By interfering with the initial attachment of bacteria to surfaces, these compounds can prevent the first step of biofilm formation. nih.gov
Interference with Quorum Sensing (QS) : Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence. Some hydrazide-hydrazone derivatives have been shown to inhibit QS-related virulence factors in bacteria like Pseudomonas aeruginosa. nih.gov By disrupting these communication pathways, the compounds prevent the coordinated behavior required for mature biofilm development. frontiersin.org
For example, a study on Disaspidin BB, a compound with structural similarities, showed that it significantly inhibited the biofilm of Staphylococcus epidermidis by reducing the biofilm matrix and downregulating the expression of genes related to biofilm formation and quorum sensing. frontiersin.org Similarly, azo compounds like 4,4′-dihydroxy-azobenzene have been shown to inhibit biofilm formation in staphylococcal species. mdpi.com
Antineoplastic Mechanisms in Cellular Models (In Vitro and Preclinical Investigations)
Induction of Apoptosis and Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.govresearchgate.net A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis in tumor cells. Various derivatives of hydrazones and related heterocyclic compounds have demonstrated the ability to trigger apoptotic pathways in different cancer cell lines. nih.govnih.govnih.gov
The induction of apoptosis by these compounds is often mediated through the intrinsic (mitochondrial) pathway. mdpi.commdpi.com This involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. Research has shown that treatment with these derivatives can lead to:
Upregulation of Pro-Apoptotic Proteins : An increase in the expression of proteins like Bax, which promotes the release of cytochrome c from the mitochondria. mdpi.comnih.gov
Downregulation of Anti-Apoptotic Proteins : A decrease in the expression of proteins like Bcl-2, which normally prevent apoptosis. nih.gov
Activation of Caspases : The release of cytochrome c initiates a cascade of enzyme activation involving caspases (e.g., caspase-3, caspase-9), which are the executioners of apoptosis, leading to the cleavage of cellular components and cell death. nih.govnih.gov
For instance, certain hydrazonoyl halide derivatives were found to induce apoptosis in MCF-7 breast cancer cells by upregulating caspase-3 and Bax. nih.gov Similarly, a 3,6-diazaphenothiazine derivative induced mitochondrial apoptosis in glioblastoma cells, as indicated by an increased Bax/Bcl-2 expression ratio. mdpi.com The complexity of cancer necessitates the development of novel molecules that can target diverse cell death pathways, and carbohydrazide derivatives have been noted for their ability to induce cell death through various mechanisms, including apoptosis and apoptosis-independent pathways, often linked to endoplasmic reticulum (ER) stress. nih.gov
Cell Cycle Arrest at Specific Phases (e.g., G0/G1, S, G2/M)
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells are characterized by uncontrolled progression through the cell cycle. Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and leading to their death.
Derivatives of benzohydrazide (B10538) and related structures have been shown to cause cell cycle arrest in various cancer cell lines, with the G2/M phase being a common target. nih.govresearchgate.netdovepress.com Flow cytometry analysis is a standard technique used to determine the phase of the cell cycle at which the cells accumulate after treatment.
G2/M Phase Arrest : Several studies have reported that hydrazone and benzothiazole derivatives cause a significant accumulation of cells in the G2/M phase. nih.govnih.govnih.gov This arrest prevents the cells from entering mitosis, thereby halting proliferation. researchgate.net For example, 10H-3,6-diazaphenothiazine was shown to induce G2/M phase arrest in ovarian carcinoma cells. dovepress.com This effect is often associated with the modulation of proteins that regulate the G2/M transition, such as cyclin B1.
S Phase Arrest : Some related compounds, such as the Dihydroorotate Dehydrogenase (DHODH) inhibitor leflunomide, have been shown to induce cell cycle arrest at the S phase in melanoma cells. nih.gov
G0/G1 Phase Arrest : At different concentrations, some compounds can exhibit biphasic effects, causing arrest at different phases. For instance, certain 2,3-arylpyridylindole derivatives induced G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in lung cancer cells. nih.gov
The specific phase of arrest can depend on the chemical structure of the compound, its concentration, and the type of cancer cell being treated.
| Compound Class/Derivative | Cancer Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| Hydrazonoyl halides | MCF-7, HCT-116 | G2/M | nih.gov |
| Benzothiazolecarbohydrazide-sulfonate conjugate (6i) | MCF-7 | G2/M | nih.gov |
| 10H-3,6-diazaphenothiazine | A2780 (Ovarian) | G2/M | dovepress.com |
| DHODH Inhibitor (Leflunomide) | A375, MV3 (Melanoma) | S | nih.gov |
| 2,3-Arylpyridylindole derivatives | A549 (Lung) | G0/G1 (low conc.), G2/M (high conc.) | nih.gov |
Interactions with DNA and Topoisomerases
Direct interaction with DNA or with enzymes that regulate DNA topology is a well-established anticancer mechanism. nih.gov Rapidly dividing cancer cells are particularly dependent on enzymes like topoisomerases, which resolve topological problems in DNA during replication and transcription. mdpi.com
Compounds containing the hydrazone moiety have been investigated for their ability to bind to DNA. dntb.gov.ua These interactions can occur through non-intercalative binding to the minor groove of the DNA helix. Molecular docking studies have suggested that the binding is often favored in A-T rich regions of the minor groove. dntb.gov.ua The structure-activity relationship often indicates that the presence of electron-withdrawing groups on the molecule enhances this DNA binding activity. dntb.gov.ua
Furthermore, some of these compounds can act as topoisomerase inhibitors. Human topoisomerase IIα is a key target for many established anticancer drugs. mdpi.com By inhibiting this enzyme, the compounds prevent the re-ligation of the double-strand breaks that the enzyme creates, leading to an accumulation of DNA damage and ultimately triggering apoptosis. For instance, a thiocarbohydrazone derivative was identified as a catalytic inhibitor of human DNA topoisomerase IIα. mdpi.com Benzothiazole derivatives have also been shown to induce DNA fragmentation in cancer cells, which may be a consequence of direct DNA damage or topoisomerase inhibition. nih.gov
Modulation of Oncogenic Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR, RAS)
Cancer cell growth, survival, and proliferation are driven by a complex network of intracellular signaling pathways. musechem.com The PI3K/Akt/mTOR and MAPK pathways are two of the most critical cascades that are frequently dysregulated in a wide range of human cancers. nih.govnih.govnews-medical.net Targeting these pathways is a major focus of modern cancer drug development.
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, metabolism, and survival. musechem.comnih.gov Its activation is a common event in many tumors. nih.gov Several studies have shown that hydrazone derivatives can inhibit this pathway. mdpi.com For example, novel hydrazone derivatives demonstrated the ability to suppress the expression of PI3K, Akt, and mTOR proteins in endometrial cancer cell lines. mdpi.com The inhibition of this pathway prevents the downstream signaling that promotes protein synthesis and cell proliferation while inhibiting apoptosis. researchgate.net
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, transduces extracellular signals to regulate cellular processes such as proliferation, differentiation, and apoptosis. nih.govnews-medical.net Dysregulation of this pathway is also a hallmark of many cancers. nih.gov Natural and synthetic compounds, including polyphenols and flavonoids with structures related to this compound, have been shown to modulate MAPK signaling. nih.govnih.gov These compounds can inhibit the phosphorylation of key kinases like ERK, thereby blocking the pro-proliferative signals in cancer cells. nih.govnih.gov For example, a chalcone derivative was found to modulate Akt and Erk1/2 signaling pathways in ovarian cancer cells. nih.gov
By interfering with these crucial oncogenic signaling networks, this compound and its derivatives can potentially halt the uncontrolled growth and survival of cancer cells.
| Signaling Pathway | Key Proteins Targeted | Observed Effect | Compound Class | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Suppression of protein expression | Hydrazone derivatives | mdpi.com |
| MAPK/ERK | Erk1/2 | Modulation of signaling | Chalcone derivative | nih.gov |
| PI3K/Akt | PI3K (p85, p110), Akt | Inhibition of expression and phosphorylation | Dietary flavonoid (Fisetin) | nih.gov |
| MAPK (p38, JNK, ERK) | p38, JNK, ERK | Downregulation of phosphorylation | Phenolic compounds (e.g., Vanillin, Resveratrol) | nih.gov |
Impact on Cellular Proliferation and Viability in Cultured Cells
The effect of this compound and its derivatives on cellular proliferation and viability has been a subject of non-clinical investigations, primarily focusing on their potential as anticancer agents. While specific data on this compound is limited, studies on structurally similar dihydroxybenzoic acid hydrazide derivatives provide valuable insights into their mechanism of action.
Research on a series of 2,4-dihydroxybenzohydrazide-hydrazone derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines. researchgate.netmdpi.com These compounds are thought to exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest. The presence of the dihydroxy-substituted benzene (B151609) ring, coupled with the hydrazone moiety, appears to be crucial for this activity. For instance, certain derivatives of 2,4-dihydroxybenzohydrazide have shown potent cytotoxicity against cancer cell lines such as glioblastoma (LN-229), renal cancer (769-P), and liver cancer (HepG2). mdpi.com
The mechanism of action is believed to involve multiple pathways. The hydrazide-hydrazone scaffold is a known pharmacophore in many therapeutically active compounds, including those with anticancer properties. nih.gov These molecules can interact with various cellular targets, leading to the inhibition of cell growth and induction of programmed cell death. The specific cellular effects can be modulated by the nature and position of substituents on the aromatic rings.
While direct evidence for this compound is not extensively documented, the antiproliferative effects observed for its isomers suggest that it could also possess cytotoxic activity against cancer cells. The ortho and para positioning of the hydroxyl groups in the 2,4-dihydroxy isomer is known to influence its biological activity, and it is plausible that the ortho, ortho positioning in the 2,6-dihydroxy isomer would also confer distinct biological properties. Further studies are warranted to elucidate the specific impact of this compound on cellular proliferation and viability in various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Selected 2,4-Dihydroxybenzohydrazide-Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 (Liver Cancer) | 7.81 |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 769-P (Renal Cancer) | 12.39 |
| N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung Adenocarcinoma) | 101.14 |
| N'-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 156.77 |
Data is for 2,4-dihydroxybenzohydrazide derivatives as a structural analog reference.
Antioxidant Properties and Mechanistic Pathways
The antioxidant potential of phenolic compounds is well-established, and this compound, with its two phenolic hydroxyl groups, is expected to exhibit significant free radical scavenging capabilities. The arrangement of these hydroxyl groups on the benzene ring plays a critical role in its antioxidant mechanism.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)
In vitro assays are commonly employed to evaluate the antioxidant activity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely used methods. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, which is typically observed as a change in color and measured spectrophotometrically.
Studies on dihydroxybenzoic acids, the parent compounds of dihydroxybenzohydrazides, have provided data on their radical scavenging activity. For instance, 2,6-dihydroxybenzoic acid has been evaluated for its ability to scavenge DPPH and ABTS radicals. In one study, at a concentration of 50 μM, 2,6-dihydroxybenzoic acid showed a low to moderate percentage of inhibition against both DPPH and ABTS radicals. nih.gov Specifically, it exhibited an inhibition of 8.12% against the ABTS radical and a similarly low inhibition against the DPPH radical. nih.gov This suggests that while it possesses antioxidant properties, the positioning of the hydroxyl groups in a meta-relationship to each other may not be optimal for potent radical scavenging compared to ortho or para-dihydroxy substituted analogs like 2,3-dihydroxybenzoic acid or 2,5-dihydroxybenzoic acid. nih.gov
The hydrazide moiety in this compound could potentially modulate this antioxidant activity. The nitrogen atoms in the hydrazide group can also participate in electron delocalization, which may influence the stability of the resulting phenoxyl radical after hydrogen donation.
Table 2: In Vitro Radical Scavenging Activity of 2,6-Dihydroxybenzoic Acid
| Assay | Concentration | % Inhibition |
| ABTS | 50 µM | 8.12 |
| DPPH | 50 µM | Low |
Data is for the parent compound, 2,6-dihydroxybenzoic acid.
Role of Phenolic Hydroxyl Groups in Redox Reactions
The antioxidant activity of this compound is fundamentally linked to the presence and position of its phenolic hydroxyl (-OH) groups. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The ease with which this hydrogen atom is donated is a key determinant of the antioxidant potency.
The two hydroxyl groups at the 2 and 6 positions on the benzene ring are in a meta relationship to each other. This positioning influences the electronic properties of the molecule and the stability of the phenoxyl radical formed upon hydrogen donation. Generally, phenolic compounds with ortho or para-dihydroxy substitutions exhibit stronger antioxidant activity due to the greater potential for resonance stabilization of the resulting radical. nih.gov In the case of this compound, the delocalization of the unpaired electron in the phenoxyl radical may be less extensive compared to its isomers.
However, the presence of two hydroxyl groups can still contribute to antioxidant capacity. The intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl group of the hydrazide moiety can also play a role in the molecule's reactivity and antioxidant potential. This hydrogen bonding can affect the bond dissociation enthalpy of the O-H bond, which is a critical factor in the hydrogen atom transfer mechanism of antioxidant action.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective derivatives. For this compound, SAR studies would focus on how modifications to the dihydroxybenzoyl moiety and the hydrazide group affect its antiproliferative and antioxidant properties.
Based on studies of related benzohydrazide derivatives, several key structural features are important for biological potency:
The Dihydroxy Substitution Pattern: The number and position of hydroxyl groups on the benzene ring are critical. As discussed, the meta-positioning of the two hydroxyl groups in the 2,6-isomer may result in lower antioxidant activity compared to ortho or para isomers. nih.gov However, this substitution pattern might be favorable for other biological activities, such as specific enzyme inhibition.
The Hydrazide-Hydrazone Moiety: The -CONHNH- linker is a key structural element. The formation of hydrazones by condensation with various aldehydes or ketones can significantly modulate the biological activity. The nature of the substituent on the imine carbon of the hydrazone can influence lipophilicity, steric interactions with biological targets, and electronic properties of the entire molecule. For example, the introduction of nitro or halogen substituents on the second aromatic ring of hydrazone derivatives of 2,4-dihydroxybenzohydrazide has been shown to enhance antiproliferative activity. mdpi.com
Substitution on the Aromatic Ring: The introduction of other substituents on the 2,6-dihydroxybenzoyl ring could further modify the compound's activity. Electron-donating or electron-withdrawing groups could alter the redox potential and the ability to donate a hydrogen atom, thereby affecting antioxidant capacity. These substituents could also influence the binding affinity to biological targets in the context of antiproliferative activity.
In essence, the this compound scaffold presents a versatile platform for chemical modification. A systematic exploration of different substituents on both the benzoyl and the hydrazide portions of the molecule would be necessary to establish a comprehensive SAR and to optimize its biological potency for potential therapeutic applications.
Research Applications of 2,6 Dihydroxybenzohydrazide Scaffolds
Applications in Analytical Chemistry
The hydrazide group is known for its reactivity towards carbonyl compounds, and the phenolic hydroxyl groups can impart useful electrochemical and spectroscopic properties. These features make benzohydrazide (B10538) derivatives attractive for various analytical techniques.
Derivatization is a chemical modification process used to enhance the detectability of analytes in High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Reagents are chosen to react with specific functional groups on the analyte to attach a chromophore for UV-Visible detection or a fluorophore for fluorescence detection. researchgate.net The hydrazide group of 2,6-dihydroxybenzohydrazide is reactive towards aldehydes and ketones, forming stable hydrazone derivatives. This reaction can be exploited for the derivatization of carbonyl-containing compounds.
While direct studies employing this compound as a derivatization reagent for HPLC are not extensively documented in the reviewed literature, the application of a close isomer, 2,5-dihydroxybenzohydrazide (B94419) (2,5-DHBH), has been reported for the analysis of aliphatic aldehydes. tandfonline.com In that study, 2,5-DHBH was used as an electroactive labeling reagent, where the resulting hydroquinone (B1673460) derivatives were detected by an electrochemical detector (ECD). tandfonline.com The method was found to be sensitive and specific for the determination of octanal (B89490) and decanal. tandfonline.com This suggests that this compound could potentially serve a similar role, with the dihydroxy-substituted phenyl ring acting as an electroactive reporter for ECD or a chromophore for UV detection. The process of derivatization can improve the chromatographic resolution and retention of polar compounds. researchgate.net
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique used for the analysis of large biomolecules. researchgate.net The choice of the matrix is crucial for successful analysis, as it must co-crystallize with the analyte and absorb the laser energy to promote ionization. spectroscopyonline.com Dihydroxybenzoic acid (DHB) derivatives are commonly used matrices. spectroscopyonline.comapmaldi.com For instance, 2,5-dihydroxybenzoic acid (DHB) is a widely used matrix for peptides, proteins, and carbohydrates. spectroscopyonline.comapmaldi.com Another related compound, 2,6-dihydroxyacetophenone (DHA), has been shown to be an effective matrix for the analysis of lipids, particularly gangliosides. nih.gov
Although there is no specific mention in the surveyed literature of this compound being used as a MALDI-MS matrix, its structural similarity to known matrices suggests it could be investigated for this purpose. The hydroxylated aromatic ring is a key feature for absorbing UV laser energy, a fundamental requirement for a MALDI matrix.
Stable isotope labeling is a powerful technique in quantitative mass spectrometry for the relative and absolute quantification of molecules in complex samples. nih.govgoogleapis.com This method involves derivatizing a sample with a "light" version of a reagent and another sample with a "heavy" (isotope-labeled) version. nih.gov The samples are then mixed and analyzed together, and the ratio of the peak intensities of the light and heavy-labeled analytes provides accurate quantification. nih.gov
Hydrazide-containing reagents have been developed for the stable-isotope labeling of N-linked glycans. nih.govresearchgate.net For example, a pair of "light" (¹²C) and "heavy" (¹³C₆) hydrophobic hydrazide reagents have been synthesized for the relative quantification of glycans by electrospray ionization mass spectrometry. sci-hub.sesigmaaldrich.com These reagents improve ionization efficiency and allow for accurate quantification by comparing the mass-differentiated labeled glycans. sci-hub.sesigmaaldrich.com
While there is no specific report on the synthesis or application of stable-isotope labeled this compound, the presence of the reactive hydrazide group makes it a potential candidate for the development of new isotopic labeling reagents for the quantification of carbonyl-containing biomolecules.
Contributions to Material Science and Advanced Functional Materials
The structural features of this compound also lend themselves to applications in material science, particularly in the development of "smart" materials that respond to external stimuli.
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. researchgate.netnih.gov This property is at the core of developing photoswitchable materials for applications in data storage, molecular machines, and drug delivery. beilstein-journals.orgrsc.org Hydrazones, which can be formed by the reaction of hydrazides with aldehydes or ketones, have emerged as a promising class of photoswitches. beilstein-journals.orgnih.gov
The photoisomerization of the C=N double bond in hydrazones can be triggered by light, leading to a change in the molecule's geometry and electronic properties. beilstein-journals.orgrsc.org This E/Z isomerization is analogous to the well-studied azobenzene (B91143) photoswitches. mdpi.com Research on benzoylpyridine-based hydrazones has demonstrated their photochromic behavior, with the ability to switch between isomers using light. rsc.org Furthermore, hydrazone photoswitches have been incorporated into short peptides to modulate their structure in a light-dependent manner. beilstein-journals.org
The this compound scaffold can serve as a precursor for the synthesis of such photoswitchable hydrazones. The dihydroxy substitution on the phenyl ring could be used to tune the electronic properties and, consequently, the photoswitching behavior of the resulting hydrazone.
Table 1: Properties of a Representative Hydrazone-Based Photoswitch
| Property | Value | Reference |
| Photoswitch Class | Benzoylpyridine Hydrazone | rsc.org |
| Isomerization Type | E/Z Isomerization | rsc.org |
| Trigger | UV/Visible Light | rsc.org |
| Potential Application | Molecular Systems Control | beilstein-journals.orgnih.gov |
This table presents data for a related class of compounds to illustrate the potential of the this compound scaffold.
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, making them valuable tools for chemical sensing and bioimaging. apmaldi.comnih.gov The design of these probes often involves a fluorophore unit linked to a receptor that selectively binds the target analyte. apmaldi.com
Hydrazone derivatives are widely used in the design of fluorescent chemosensors for the detection of metal ions and other species. nih.gov The formation of a hydrazone from this compound and an appropriate aldehyde or ketone could yield a molecule with fluorescent properties. The dihydroxy-substituted phenyl ring can act as a part of the fluorophore, and the hydrazone moiety can serve as the binding site for analytes. The binding event can lead to changes in the electronic structure of the molecule, resulting in a detectable change in fluorescence intensity or wavelength, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). apmaldi.com For instance, derivatives of 2?,7?-dichlorofluorescein hydrazide have been synthesized as potential fluorescent sensors. nih.gov
Table 2: Example of a Hydrazone-Based Fluorescent Probe
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
| Rhodamine-based Hydrazone | Metal Ions (e.g., Hg²⁺) | PET and C=N isomerization | apmaldi.com |
| Dansyl-based Hydrazide | Albumin Binding | Fluorescence Displacement | tcichemicals.com |
| 2,6-dansyl azide | Hydrogen Sulfide | Fluorescence enhancement | nih.gov |
This table provides examples of related hydrazide and hydrazone-based fluorescent probes to highlight the potential of the this compound scaffold in this area.
Integration into Optoelectronic Devices and Light-Emitting Materials
While direct applications of this compound in optoelectronic devices are not extensively documented, the inherent chemical functionalities of its scaffold suggest significant potential for developing advanced light-emitting materials. The core structure, featuring a hydrazide group (-CONHNH₂) and two hydroxyl (-OH) groups on a benzene (B151609) ring, provides a versatile platform for creating molecules with tailored photophysical properties. The hydrazide moiety is a key precursor for synthesizing hydrazone derivatives, a class of compounds recognized for their optoelectronic applications. researchgate.nettandfonline.com
Hydrazone derivatives are known to be efficient for hole-transport and are utilized as organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The formation of hydrazones from this compound involves a condensation reaction with various aldehydes or ketones. mdpi.com This reaction allows for the straightforward introduction of different aromatic or heterocyclic substituents, which can be used to tune the electronic and luminescent properties of the resulting molecule. For instance, incorporating electron-donating or electron-accepting groups can modulate the intramolecular charge transfer (ICT) characteristics, which is a key mechanism for enhancing nonlinear optical (NLO) properties and creating materials for optical limiting. rsc.org
Furthermore, the 2,6-dihydroxy substitution pattern on the benzoyl ring can contribute to the development of materials exhibiting excited-state intramolecular proton transfer (ESIPT). ESIPT is a photophysical process that can lead to large Stokes shifts and dual emission, which are desirable properties for fluorescent probes and light-emitting materials. tandfonline.com The presence of hydroxyl groups also offers sites for further chemical modification or for coordination with metal ions, which can lead to the formation of luminescent metal complexes.
The hydrazide group itself is a crucial synthon for the construction of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles. mdpi.comtandfonline.comnih.gov 1,3,4-Oxadiazole derivatives are well-established as electron-accepting materials with high fluorescence quantum yields, making them valuable components in the development of OLEDs and other light-emitting devices. tandfonline.com The synthesis of these heterocycles from a this compound precursor would embed the favorable electronic properties of the dihydroxyphenyl moiety into a stable, highly fluorescent core.
Role as a Versatile Building Block in Complex Organic Synthesis
The this compound molecule is a valuable and versatile building block in organic synthesis, primarily due to the reactivity of its hydrazide functional group (-CONHNH₂). mdpi.comsigmaaldrich.com This group serves as a nucleophile and can readily react with a variety of electrophiles to construct more complex molecular architectures, particularly heterocyclic compounds. mdpi.comarkat-usa.org The synthesis of this compound itself can be achieved through the reaction of methyl 2,6-dihydroxybenzoate (B8749050) with hydrazine (B178648) monohydrate. google.com
One of the most common applications of benzohydrazides in organic synthesis is as a precursor for the formation of hydrazones. This is typically achieved through a condensation reaction with aldehydes or ketones. mdpi.com The resulting hydrazones are not only important for their potential biological activities but also serve as key intermediates for the synthesis of various heterocyclic systems. mdpi.com
The hydrazide moiety is a cornerstone in the synthesis of 1,3,4-oxadiazoles, a class of five-membered aromatic heterocycles. tandfonline.comnih.govtandfonline.com Several synthetic strategies exist for the cyclization of benzohydrazides into 1,3,4-oxadiazoles. These methods often involve the reaction of the hydrazide with reagents like carboxylic acids, orthoesters, or carbon disulfide, followed by a cyclodehydration step. tandfonline.comtandfonline.com The 2,5-disubstituted 1,3,4-oxadiazoles are particularly common and can be synthesized in one-pot reactions from a benzohydrazide and a carboxylic acid using a coupling agent and a dehydrating agent. nih.gov The reaction conditions for these transformations are often mild and can tolerate a wide range of functional groups on both the benzohydrazide and the reaction partner, making it a robust synthetic tool. tandfonline.com
Beyond oxadiazoles, the hydrazide functional group can be utilized to construct other heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with isothiocyanates can yield thiadiazoles. arkat-usa.org The versatility of the hydrazide group is further demonstrated in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. tcichemicals.comnih.gov The ability of the hydrazide to react with both an aldehyde/ketone and another nucleophile or electrophile in a sequential manner makes it an ideal component for MCRs, allowing for the rapid generation of molecular diversity from simple starting materials. mdpi.com
The presence of the two hydroxyl groups on the aromatic ring of this compound also offers opportunities for further functionalization. These groups can be alkylated, acylated, or used as directing groups in electrophilic aromatic substitution reactions, allowing for the synthesis of a wide array of substituted benzohydrazide derivatives. These derivatives can then be carried forward into the synthesis of more complex heterocyclic structures.
The following table summarizes some of the key synthetic transformations of the benzohydrazide scaffold:
| Starting Material(s) | Reagent(s) | Product Class | Reference(s) |
| Benzohydrazide, Aldehyde/Ketone | Acid or Base catalyst | Hydrazone | mdpi.com |
| Benzohydrazide, Carboxylic Acid | Coupling agent, Dehydrating agent | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |
| Benzohydrazide, Carbon Disulfide | Base (e.g., KOH) | 5-Thioxo-1,3,4-oxadiazole derivative | rdd.edu.iq |
| Benzohydrazide, Orthoester | - | 2-Substituted 1,3,4-Oxadiazole | tandfonline.com |
| Benzohydrazide, Isothiocyanate | - | Thiadiazole derivative | arkat-usa.org |
| Benzohydrazide, Dicarbonyl Compound | - | Pyrazole derivative | arkat-usa.org |
Future Directions and Emerging Research Avenues for 2,6 Dihydroxybenzohydrazide
Exploration of Novel Synthetic Methodologies and Sustainable Production
A primary challenge in modern chemistry is the development of synthetic processes that are not only efficient but also environmentally benign. rroij.commdpi.com Future research on 2,6-dihydroxybenzohydrazide will likely focus on novel synthetic strategies that align with the principles of green chemistry. mdpi.com This involves moving beyond traditional methods to explore innovative activation techniques and reaction conditions.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. mdpi.com Applying this to the synthesis of this compound and its derivatives could offer a more energy-efficient production pathway.
Solvent-Free Reactions: Eliminating solvents from chemical reactions leads to cleaner, more economical, and more sustainable processes. mdpi.com The development of mechanochemical methods, where mechanical force is used to induce reactions in the absence of a solvent, presents a promising route for the synthesis of benzohydrazide (B10538) compounds. mdpi.com
Biocatalysis: Employing enzymes as catalysts in organic synthesis offers high selectivity and efficiency under mild conditions. Research into identifying or engineering enzymes that can catalyze the formation of this compound would represent a significant step towards sustainable production.
The overarching goal is to devise synthetic routes that maximize atom economy, minimize waste, and reduce energy consumption, making the production of this compound and related compounds more viable for broader applications. rroij.com
Advanced Computational and Data-Driven Approaches for Predictive Research
The integration of computational tools and data-driven models is revolutionizing chemical research and drug discovery. rroij.comscirp.org For this compound, these approaches can accelerate the identification of new properties and applications by predicting its behavior without the need for exhaustive experimental work.
Future computational research will likely involve:
Machine Learning (ML) Models: By training ML algorithms on existing datasets of chemical structures and their biological activities, it is possible to develop models that can predict the potential efficacy or properties of new derivatives of this compound. mdpi.comresearchgate.net Techniques like Random Forest and Deep Neural Networks can handle complex, high-dimensional data to identify promising candidate molecules. scirp.orgwjarr.com
Quantitative Structure-Activity Relationship (QSAR): While a traditional method, modern QSAR studies leverage advanced algorithms to build robust models that correlate the molecular structure of this compound derivatives with their biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with biological targets, such as enzymes or receptors. nih.gov These simulations help in understanding the stability of the compound-target complex and the specific interactions that govern its binding affinity. nih.gov
These data-driven approaches enable a more targeted and efficient research process, allowing scientists to prioritize the synthesis and testing of compounds with the highest predicted potential. researchgate.net
Table 1: Comparison of Traditional vs. Data-Driven Research Approaches
| Feature | Traditional Approach | Data-Driven Approach |
| Starting Point | Broad experimental screening | In silico screening & predictive modeling |
| Time Scale | Years | Months to Years |
| Resource Use | High (reagents, lab time) | Lower (computational resources) |
| Hypothesis | Often based on existing knowledge | Inferred from data patterns |
| Compound Selection | Based on limited series of derivatives | Prioritized from large virtual libraries |
Deeper Mechanistic Elucidation in Complex Biological Systems
While a compound's activity can be observed, understanding the precise molecular mechanisms behind that activity is crucial for its optimization and safe application. Future research must delve deeper into how this compound functions within the intricate environment of a living system. plos.org
Key research avenues include:
Advanced Mass Spectrometry: Techniques like photo-cross-linking combined with mass spectrometry can identify the direct binding partners of this compound within a cell, revealing its molecular targets. acs.org
Systems Biology Modeling: Biological systems are incredibly complex, with numerous interacting components. plos.org Mathematical models that simulate these complex networks can help to understand how the introduction of a compound like this compound perturbs the system and leads to a specific biological outcome. plos.org This can be particularly useful in understanding its effects on complex signaling pathways like the RAS/RAF/MEK/ERK pathway. mdpi.com
Real-Time Cellular Analysis: Methods that monitor cellular processes in real-time, such as changes in protein folding or gene expression upon treatment with the compound, can provide a dynamic view of its mechanism of action. acs.org For instance, monitoring pH changes or the expression of specific genes can reveal the downstream effects of the compound's interaction with its target. acs.org
A thorough mechanistic understanding allows for the rational design of more potent and selective derivatives.
Development of Hybrid Scaffolds with Enhanced Functional Properties
A promising strategy in medicinal chemistry and materials science is the creation of hybrid molecules or scaffolds that combine the features of two or more different chemical entities to achieve synergistic or enhanced properties. mdpi.comub.edu For this compound, this involves using its core structure as a foundation for building more complex molecules.
Future developments may include:
Conjugation with Other Bioactive Moieties: Linking this compound to other pharmacologically active groups could result in hybrid compounds with dual activity or improved targeting. For example, creating conjugates with molecules known to interact with specific cellular receptors.
Incorporation into Polymeric or Nanoparticle Systems: Integrating this compound into materials like biodegradable polymers or hydrogels can create "hybrid scaffolds". ub.edunih.gov This approach is particularly relevant in tissue engineering, where the scaffold can provide mechanical support while the released compound promotes a desired biological response, such as cell differentiation or reduced inflammation. nih.govresearchgate.net
Metal Complexation: The hydrazide group can act as a ligand to form complexes with metal ions. nih.gov Exploring the coordination chemistry of this compound with various metals could yield new compounds with unique catalytic, antimicrobial, or anticancer properties.
These hybrid systems aim to combine the beneficial properties of the benzohydrazide scaffold with other functional components to create materials and molecules with superior performance. mdpi.comub.edu
Table 2: Examples of Hybrid Scaffold Components and Their Functions
| Component 1 (Scaffold) | Component 2 (Bioactive Molecule) | Potential Enhanced Property |
| Biodegradable Polymer (e.g., PLGA) | This compound | Controlled release, mechanical support |
| Hydrogel | This compound | Cell delivery, tissue integration |
| Nanoparticles (e.g., Hydroxyapatite) | This compound | Enhanced osteoinductivity, bioactivity |
| Triazole Moiety | 3,5-dihydroxybenzoyl-hydrazineylidene | Increased enzyme inhibitory potential |
Integration with High-Throughput Screening for Identification of New Research Leads
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify those with a desired biological activity. nih.govdovepress.com Integrating this compound and its derivatives into HTS campaigns is a crucial step in uncovering new therapeutic applications.
This integration involves:
Library Synthesis: Creating a diverse library of compounds based on the this compound scaffold. This involves systematically modifying different parts of the molecule to explore a wide chemical space.
Assay Development: Designing and validating robust and automated assays for a variety of biological targets. eatris.eu These assays must be sensitive and specific enough to detect the activity of the compounds in a high-throughput format.
Screening and Hit Identification: Running the compound library through the HTS assay to identify "hits"—compounds that show activity. nih.gov These hits are then subjected to further testing and validation in more complex secondary assays to confirm their activity and determine their potency. nih.gov
HTS provides an unbiased approach to discovering entirely new uses for the this compound scaffold, potentially identifying leads for diseases or biological targets not previously considered. nih.gov This process accelerates the journey from a chemical entity to a potential therapeutic candidate. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
